

Application of JNJ-37822681 (Trimopam) in Neuroscience Research

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Compound of Interest

Compound Name: Trimopam

Cat. No.: B1683655

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Disclaimer: The term "**Trimopam**" does not correspond to a recognized compound in neuroscience literature. Based on search query analysis, it is highly probable that the intended compound is JNJ-37822681, a well-characterized dopamine D2 receptor antagonist. This document will proceed under the assumption that "**Trimopam**" refers to JNJ-37822681.

Introduction

JNJ-37822681 is a novel and potent antagonist of the dopamine D2 receptor, distinguished by its high specificity and rapid dissociation kinetics.^{[1][2]} These characteristics have made it a valuable tool in neuroscience research, particularly in studies aimed at understanding the role of the dopaminergic system in psychosis, schizophrenia, and bipolar disorder.^{[1][3]} Its mechanism of action and selectivity offer advantages over older antipsychotics, potentially reducing the incidence of extrapyramidal side effects.^[1]

Mechanism of Action

JNJ-37822681 functions as a selective antagonist at dopamine D2 receptors.^{[1][2]} Unlike many typical and atypical antipsychotics, it exhibits minimal activity at other receptors, such as serotonin (5-HT_{2A}, 5-HT_{2C}), histamine (H₁), and muscarinic acetylcholine receptors, which are often associated with undesirable side effects.^[1] The "fast-dissociating" nature of its binding to the D2 receptor is a key feature, hypothesized to contribute to its antipsychotic efficacy with improved tolerability.^{[1][2]}

More recent research has also identified JNJ-37822681 as an opener of neuronal Kv7 channels, suggesting potential applications in treating neuronal hyperexcitability disorders like epilepsy.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological profile of JNJ-37822681.

Table 1: Receptor Binding Affinity

Receptor	Binding Affinity (Ki)	Species	Reference
Dopamine D2L	158 nM	Rat	[3]

Table 2: In Vivo Efficacy in Animal Models

Model	Endpoint	ED50	Species	Reference
Apomorphine-induced stereotypy	Inhibition	0.19 mg/kg	Rat	[1][3]
D-amphetamine-induced hyperlocomotion	Inhibition	1.0 mg/kg	Rat	[3]
Phencyclidine-induced hyperlocomotion	Inhibition	4.7 mg/kg	Rat	[3]
D2 Receptor Occupancy (Brain)	Receptor Binding	0.39 mg/kg	Rat	[1][3]
Prolactin Release	Increased Prolactin Levels	0.17 mg/kg	Rat	[1]

Experimental Protocols

Protocol 1: Assessment of D-amphetamine-induced Hyperlocomotion in Rats

This protocol is designed to evaluate the efficacy of JNJ-37822681 in a preclinical model of psychosis.

1. Animals:

- Male Wistar rats (200-250g).
- House animals in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
- Acclimatize animals to the testing room for at least 1 hour before the experiment.

2. Drug Preparation:

- JNJ-37822681: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- D-amphetamine: Dissolve in 0.9% saline.

3. Experimental Procedure:

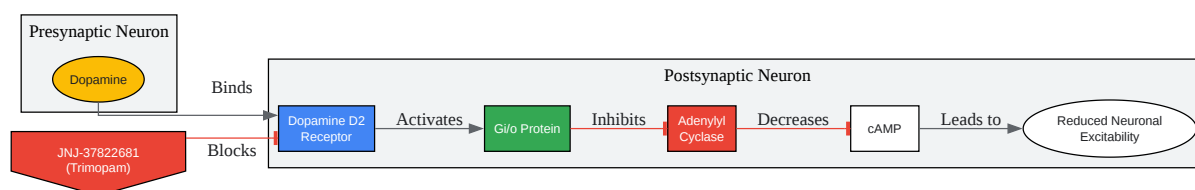
- Administer JNJ-37822681 (e.g., 0.1, 0.3, 1.0, 2.5 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
- After a pre-treatment period (e.g., 60 minutes for p.o.), place each rat into an open-field activity chamber.
- Allow a 30-minute habituation period in the chamber.
- Administer D-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.
- Immediately record locomotor activity (e.g., distance traveled, rearing frequency) for 90-120 minutes using an automated activity monitoring system.

4. Data Analysis:

- Analyze locomotor activity data in time bins (e.g., 5 or 10 minutes).
- Calculate the total locomotor activity for the entire recording period.
- Compare the effects of different doses of JNJ-37822681 to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- Calculate the ED50 value for the inhibition of D-amphetamine-induced hyperlocomotion.[3]

Visualizations

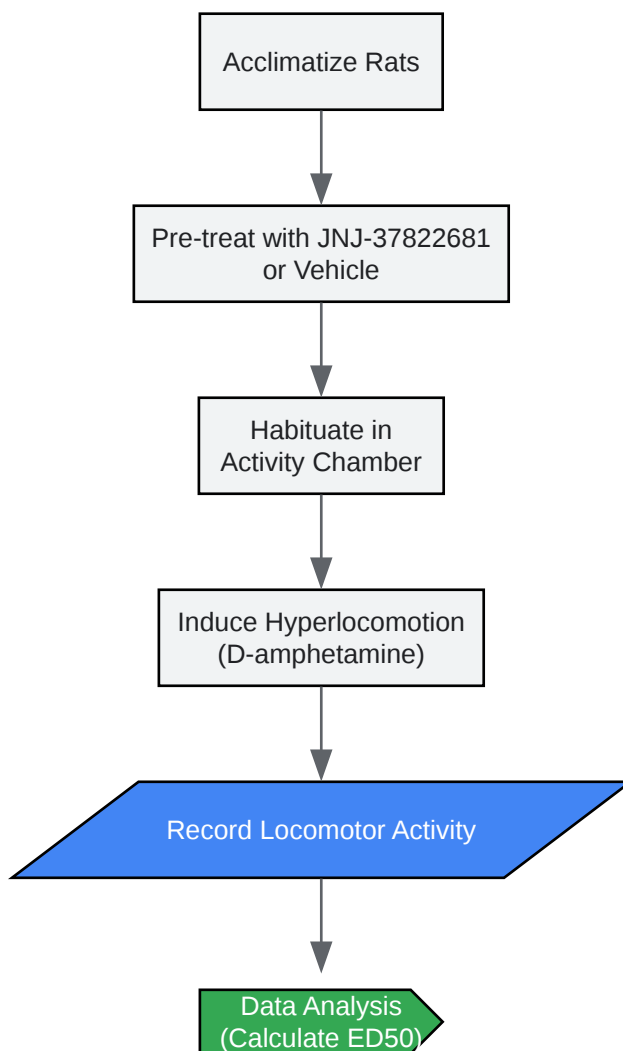
Signaling Pathway of JNJ-37822681 at the D2 Receptor



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JNJ-37822681 blocks dopamine binding to the D2 receptor.

Experimental Workflow for Hyperlocomotion Assay



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